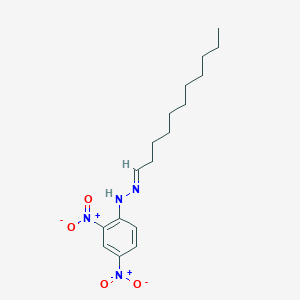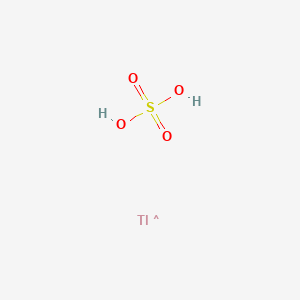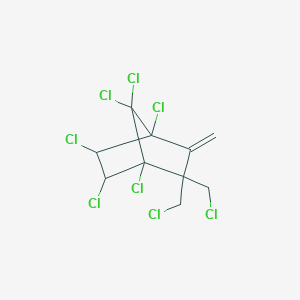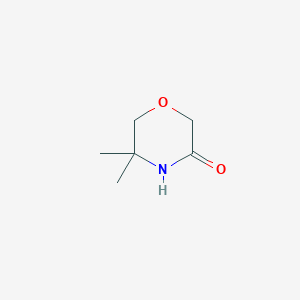
2,4-Dinitrophenylhydrazone undecanal
Vue d'ensemble
Description
2,4-Dinitrophenylhydrazone undecanal is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection and analysis of aldehydes and ketones. This compound is characterized by its molecular formula C17H26N4O4 and a molecular weight of 350.4127 g/mol . It is typically used in various analytical and research applications due to its ability to form stable hydrazone derivatives with carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenylhydrazone undecanal involves the reaction of 2,4-dinitrophenylhydrazine with undecanal. This reaction is typically carried out in an acidic medium, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of undecanal to form the hydrazone derivative . The reaction can be represented as follows:
C6H3(NO2)2NHNH2+C11H22CHO→C6H3(NO2)2NHN=CHC11H22+H2O
Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazone derivatives often involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .
Common Reagents and Conditions:
Reagents: 2,4-Dinitrophenylhydrazine, aldehydes or ketones.
Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .
Applications De Recherche Scientifique
2,4-Dinitrophenylhydrazone undecanal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:
Nucleophilic Addition: The -NH2 group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of undecanal.
Elimination: A molecule of water is eliminated, resulting in the formation of the hydrazone derivative.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazone undecanal can be compared with other similar compounds, such as:
- 2,4-Dinitrophenylhydrazone acetone
- 2,4-Dinitrophenylhydrazone benzaldehyde
- 2,4-Dinitrophenylhydrazone formaldehyde
Uniqueness: The uniqueness of this compound lies in its specific reactivity with undecanal, forming a stable hydrazone derivative that is useful for analytical purposes. Compared to other similar compounds, it provides distinct advantages in terms of stability and detection sensitivity .
Propriétés
IUPAC Name |
2,4-dinitro-N-[(E)-undecylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSOMNORQSMOE-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429633 | |
| Record name | 2,4-dinitrophenylhydrazone undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-91-7 | |
| Record name | NSC230276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dinitrophenylhydrazone undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)


![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)


![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)





